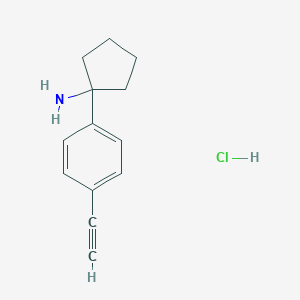

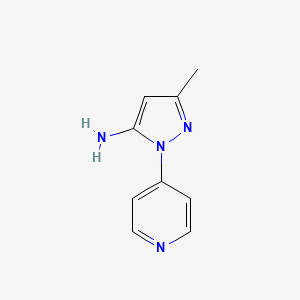

3-methyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo-pyridine derivatives are a group of heterocyclic compounds that have attracted wide pharmaceutical interest due to their diverse biological activities . They are known to exhibit properties as antimetabolites in purine biochemical reactions .

Synthesis Analysis

The synthesis of pyrazolo-pyridine derivatives often involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . Additionally, 1,3,4-thiadiazoles can be obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .Molecular Structure Analysis

The molecular structure of these compounds often includes a pyrazole ring fused with a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structures. Unfortunately, specific information about “3-methyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine” was not found .Aplicaciones Científicas De Investigación

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Researchers have developed methods for synthesizing pyrazolo[3,4-b]pyridine derivatives using 3-methyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine as a precursor. These methods emphasize environmentally friendly procedures, high yields, and the use of catalysts like ionic liquids and L-proline to facilitate the reactions. The synthesized compounds have been explored for their structural properties and potential as intermediates for further chemical transformations (Shi et al., 2010; Gunasekaran et al., 2014).

Bioactive Pyrazole Derivatives

A study focused on the synthesis, characterization, and investigation of the biological activities of various pyrazole derivatives, including antimicrobial and antitumor properties. The structural analysis revealed specific geometric parameters that could be correlated with the observed biological activities (Titi et al., 2020).

Green Synthesis Approaches

Efforts to develop greener synthesis methods have led to the discovery of water as a medium for reactions involving this compound under microwave irradiation. These methods highlight the importance of reducing environmental impact while achieving high yields and broad applicability (Shi et al., 2008).

Antiviral Activity of Pyrazole Derivatives

Research on the antiviral activity of new pyrazole derivatives synthesized from this compound has identified compounds with significant activity against herpes simplex virus type-1. This study emphasizes the potential of these compounds as leads for developing new antiviral drugs (Tantawy et al., 2012).

Novel Catalysts for Pyrazolo[3,4-b]pyridine Synthesis

Innovative catalysts have been designed to improve the synthesis efficiency of pyrazolo[3,4-b]pyridine derivatives, showcasing the utility of nanomagnetic particles and ionic liquids. These catalysts offer advantages in terms of recyclability, reaction conditions, and yields, contributing to the development of more sustainable chemical processes (Afsar et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to interact with various receptors, such as histamine h3 and sigma-1 receptors

Mode of Action

For instance, similar compounds have shown to interact with both sigma receptors to different degrees

Biochemical Pathways

Compounds with similar structures have been associated with various biological activities, indicating that they may affect multiple pathways

Result of Action

Similar compounds have shown various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-methyl-2-pyridin-4-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-6-9(10)13(12-7)8-2-4-11-5-3-8/h2-6H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVBZKPLBUPJCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(tert-butyl)-2-{2-[(3-methylbenzoyl)amino]benzoyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2535132.png)

![ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2535135.png)

![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B2535143.png)

![4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2535148.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2535149.png)

![2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole](/img/structure/B2535153.png)